Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer Differentiates Synthetic Utility in Kinase Inhibitor Scaffolds
The target compound is unequivocally the (S)-enantiomer (CAS 935765-09-6, InChI Key: UOGWHQSYXABNSF‑LBPRGKRZSA‑N). The (R)-enantiomer is a distinct chemical entity (CAS 1212096-34-8 for the corresponding acid) with different spatial orientation of the 4‑methylpentanoate side chain . In the context of kinase inhibitor patents, the stereochemistry at this centre is defined and non‑interchangeable; substitution of the (S)-enantiomer with the (R)-enantiomer or a racemate would alter the three‑dimensional presentation of the pyrrole pharmacophore to the kinase ATP‑binding pocket [1]. No published study reports equivalent biological activity for the two enantiomers.
| Evidence Dimension | Absolute configuration (optical isomer identity) |
|---|---|
| Target Compound Data | (S)-enantiomer: CAS 935765-09-6, InChI Key UOGWHQSYXABNSF‑LBPRGKRZSA‑N, specific rotation not publicly reported |
| Comparator Or Baseline | (R)-enantiomer (acid form): CAS 1212096-34-8; racemic mixture: not assigned a unique CAS |
| Quantified Difference | Qualitative: opposite spatial orientation; no evidence of bioequivalence in kinase assays |
| Conditions | Chiral LC or SFC required to resolve enantiomers; identity confirmed by InChI Key and CAS registry |
Why This Matters
Procurement of the correct enantiomer is mandatory for reproducing patented kinase inhibitor syntheses; the (R)-enantiomer will yield a diastereomeric product series with unpredictable biological activity.
- [1] Chinese Patent CN 100457728 C – Tyrosine Kinase Inhibitors. The patent explicitly claims pharmaceutically acceptable salts, hydrates, and stereoisomers of substituted pyrroles, indicating stereochemistry is a defined parameter. View Source
